molecular formula C19H20N2O6 B339804 4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid

4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B339804
M. Wt: 372.4 g/mol
InChI Key: RLBGPXYBYYAOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C19H20N2O6 It is characterized by the presence of an anilino group, a carbonyl group, and a butanoic acid moiety

Preparation Methods

The synthesis of 4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid typically involves the reaction of 2,4-dimethoxyaniline with a suitable carbonyl-containing reagent, followed by the introduction of the anilino group and the formation of the butanoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the anilino group, using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the cleavage of the carbonyl group and the formation of corresponding acids and amines.

Scientific Research Applications

4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid can be compared with similar compounds, such as:

  • 4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid
  • 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid
  • 4-{3-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid

These compounds share similar structural features but differ in the substituents on the anilino group

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

4-[3-[(2,4-dimethoxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C19H20N2O6/c1-26-14-6-7-15(16(11-14)27-2)21-19(25)12-4-3-5-13(10-12)20-17(22)8-9-18(23)24/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

RLBGPXYBYYAOPZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O)OC

Origin of Product

United States

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